molecular formula C12H16N2O B3033357 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one CAS No. 1018508-06-9

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one

Cat. No.: B3033357
CAS No.: 1018508-06-9
M. Wt: 204.27 g/mol
InChI Key: HJSGCJDANVFPFV-UHFFFAOYSA-N
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Description

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H12N2O It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the acetylation of 5-aminoindoline, followed by a series of reactions to introduce the methylpropanone group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acetic anhydride or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of methylpropanone.

    1-acetyl-5-amino-2,3-dihydro-1H-indole: Another indole derivative with an acetyl group.

    1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group, adding different chemical properties.

Uniqueness

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGCJDANVFPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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